1,2-Didecanoyl-sn-glycero-3-phosphat

Übersicht

Beschreibung

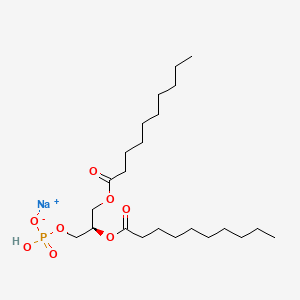

1,2-Didecanoyl-sn-glycero-3-phosphate is a phospholipid compound characterized by two 10-carbon fatty acid chains attached to a glycerol backbone, with a phosphate group at the third position. This compound is a type of phosphatidic acid, which is a minor but essential component of biological membranes. It plays a crucial role in various cellular processes, including membrane biogenesis and signal transduction.

Wissenschaftliche Forschungsanwendungen

1,2-Didecanoyl-sn-glycero-3-phosphate has several applications in scientific research:

Chemistry: Used as a model compound to study the properties of phospholipids and their interactions with other molecules.

Biology: Investigated for its role in membrane dynamics and signal transduction pathways.

Medicine: Explored for its potential in drug delivery systems, particularly in the formulation of liposomes and nanoparticles.

Industry: Utilized in the development of biosensors and other biotechnological applications.

Wirkmechanismus

Target of Action

1,2-Didecanoyl-sn-glycero-3-phosphate primarily targets the lipid bilayer of cells . It is a component of the lipid bilayer and plays a crucial role in maintaining the structural integrity of cells .

Mode of Action

This compound interacts with its target by integrating into the lipid bilayer. It can form stable bilayers and vesicles, which are essential for various cellular processes . It may also be used to activate protein kinase C (PKC), a key enzyme involved in signal transduction and regulation of various cellular activities .

Biochemical Pathways

It is known to play a role in the formation of bicelle membranes, which are oriented by magnetic fields . These bicelle membranes are used for hydrophobic peptide studies .

Pharmacokinetics

It has been used as an absorption enhancer to improve the nasal absorption of human growth hormone in rabbits .

Result of Action

The molecular and cellular effects of 1,2-Didecanoyl-sn-glycero-3-phosphate’s action are largely dependent on its role in the lipid bilayer. By forming stable bilayers and vesicles, it helps maintain cell structure and function . Its potential activation of PKC could also lead to various cellular responses .

Action Environment

The action, efficacy, and stability of 1,2-Didecanoyl-sn-glycero-3-phosphate can be influenced by various environmental factors. For instance, the stability of the bilayers and vesicles it forms could be affected by temperature and pH . More research is needed to fully understand how environmental factors influence its action.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Didecanoyl-sn-glycero-3-phosphate typically involves the esterification of glycerol with decanoic acid, followed by phosphorylation. The general steps are as follows:

Esterification: Glycerol is reacted with decanoic acid in the presence of a catalyst such as sulfuric acid to form 1,2-didecanoyl-sn-glycerol.

Phosphorylation: The resulting 1,2-didecanoyl-sn-glycerol is then phosphorylated using a phosphorylating agent like phosphorus oxychloride or phosphoric acid to yield 1,2-Didecanoyl-sn-glycero-3-phosphate.

Industrial Production Methods

Industrial production of 1,2-Didecanoyl-sn-glycero-3-phosphate may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Didecanoyl-sn-glycero-3-phosphate can undergo various chemical reactions, including:

Oxidation: The fatty acid chains can be oxidized to form hydroperoxides and other oxidative products.

Reduction: The phosphate group can be reduced to form phosphonates.

Substitution: The phosphate group can participate in nucleophilic substitution reactions to form different phospholipid derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols can react with the phosphate group under basic conditions.

Major Products

Oxidation: Hydroperoxides and aldehydes.

Reduction: Phosphonates and phosphites.

Substitution: Phospholipid derivatives with modified head groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Dimyristoyl-sn-glycero-3-phosphate: Contains 14-carbon fatty acid chains.

1,2-Dioleoyl-sn-glycero-3-phosphate: Contains 18-carbon unsaturated fatty acid chains.

1,2-Dipalmitoyl-sn-glycero-3-phosphate: Contains 16-carbon fatty acid chains.

Uniqueness

1,2-Didecanoyl-sn-glycero-3-phosphate is unique due to its specific fatty acid chain length (10 carbons), which imparts distinct physical and chemical properties. This makes it particularly useful for studying the effects of fatty acid chain length on membrane properties and lipid-protein interactions.

Biologische Aktivität

1,2-Didecanoyl-sn-glycero-3-phosphate (DDGP) is a phospholipid that plays a crucial role in cellular signaling and membrane dynamics. It is a glycerophospholipid characterized by two decanoyl fatty acid chains and a phosphate group attached to the glycerol backbone. This compound has garnered attention for its biological activities, particularly in relation to enzyme regulation and cellular processes.

- Molecular Formula : CHOP

- Molecular Weight : 406.57 g/mol

- CAS Number : 321883-64-1

- Physical State : Typically exists as a sodium salt in laboratory settings.

Enzymatic Interactions

1,2-Didecanoyl-sn-glycero-3-phosphate is involved in several enzymatic reactions, particularly those catalyzed by diacylglycerol kinases (DGKs). DGKs phosphorylate diacylglycerols to produce phosphatidic acid, which is a critical signaling molecule in various cellular pathways.

Key Enzymes:

- Diacylglycerol Kinase Beta (DGKB) : Converts DDGP into phosphatidic acid while utilizing ATP .

- Diacylglycerol Kinase Zeta (DGKZ) : Also catalyzes the phosphorylation of DDGP, contributing to lipid signaling pathways .

Signaling Pathways

DDGP participates in various signaling pathways that regulate cell growth, differentiation, and apoptosis. Its role as a precursor for phosphatidic acid places it at the nexus of lipid signaling and cellular response mechanisms.

Case Studies

- Role in Immune Response :

- Regulation of Enzyme Activity :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

sodium;[(2R)-2,3-di(decanoyloxy)propyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45O8P.Na/c1-3-5-7-9-11-13-15-17-22(24)29-19-21(20-30-32(26,27)28)31-23(25)18-16-14-12-10-8-6-4-2;/h21H,3-20H2,1-2H3,(H2,26,27,28);/q;+1/p-1/t21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHWEENUNNUSBE-ZMBIFBSDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677130 | |

| Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321883-64-1 | |

| Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the inclusion of 1,2-Didecanoyl-sn-glycero-3-phosphate (sodium salt) in the etoposide nanoemulsion formulation contribute to increased oral bioavailability?

A1: The study demonstrates that 1,2-Didecanoyl-sn-glycero-3-phosphate (sodium salt) forms an ionic complex with the cationic N α-deoxycholyl-l-lysyl-methylester. This complex, when incorporated into the etoposide-loaded nanoemulsion (ELNE), significantly improves the drug's permeability across artificial membranes and Caco-2/HT29-MTX-E12 cell monolayers, a model for intestinal absorption []. This enhanced permeability is attributed to several factors, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.